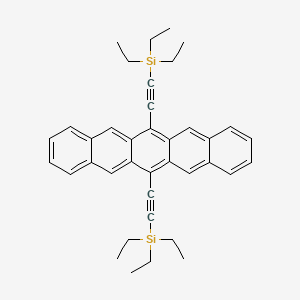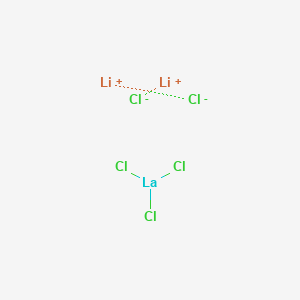
4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazenyl group, a dimethylamino group, and a naphthamide moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide typically involves a multi-step process. One common synthetic route includes the diazotization of 4-chloroaniline followed by coupling with N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Scientific Research Applications
4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide has several scientific research applications:
Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes .
Comparison with Similar Compounds
Similar compounds include other diazenyl derivatives and naphthamide-based molecules. Compared to these compounds, 4-((4-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds are 4-((2-Chlorophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide and 4-((4-Bromophenyl)diazenyl)-N-(2-(dimethylamino)phenyl)-1-hydroxy-2-naphthamide .
Properties
Molecular Formula |
C25H21ClN4O2 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)diazenyl]-N-[2-(dimethylamino)phenyl]-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21ClN4O2/c1-30(2)23-10-6-5-9-21(23)27-25(32)20-15-22(18-7-3-4-8-19(18)24(20)31)29-28-17-13-11-16(26)12-14-17/h3-15,31H,1-2H3,(H,27,32) |
InChI Key |
UJDHAJCLVKJAHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)-4-(3-(dimethyl(vinyl)silyl)propoxy)-6-(5-methoxy-2H-benzo[d][1,2,3]triazol-2-yl)phenol](/img/structure/B12053609.png)
![N-(2-Isopropylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12053616.png)

![1-[(5E)-5-({3-[4-(allyloxy)-2-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B12053634.png)


![4-({(E)-[4-(Benzyloxy)phenyl]methylidene}amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12053646.png)
![4-methylbenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053654.png)



![2-[(4,6-Dimethylpyrimidin-2-yl)amino]phenol](/img/structure/B12053675.png)
![methyl 4-({[(4-amino-5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12053679.png)
![2-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12053692.png)
